molecular formula C24H42O21 B7823670 alpha-1,4-Tetraglucose

alpha-1,4-Tetraglucose

Cat. No. B7823670
M. Wt: 666.6 g/mol
InChI Key: UYQJCPNSAVWAFU-KVXMBEGHSA-N
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Description

Maltotetraose is a maltotetraose tetrasaccharide in which the glucose residue at the reducing end is in the aldehydo open-chain form. It has a role as an antibacterial agent and an Escherichia coli metabolite.
alpha-1,4-Tetraglucose is a natural product found in Caenorhabditis elegans, Drosophila melanogaster, and Homo sapiens with data available.

Scientific Research Applications

1. Trehalose and Alpha-1,4-Tetraglucose Pathways

Trehalose, a nonreducing disaccharide formed by two glucose units linked in an alpha,alpha-1,1-glycosidic linkage, demonstrates the biological relevance of alpha-1,4-tetraglucose structures. Trehalose is found in a wide range of organisms and serves various roles, including energy source, signaling molecule, and stress protector. One biosynthesis pathway of trehalose involves the conversion of maltose (glucosyl-alpha1,4-glucopyranoside) to trehalose, highlighting the significance of alpha-1,4-tetraglucose in biological systems (Elbein, Pan, Pastuszak, & Carroll, 2003).

2. Enzymatic Polymerization of Alpha-1,4-Glucan

Alpha-1,4-polyglucose, synthesized through enzymatic polymerization, showcases the application of alpha-1,4-tetraglucose structures in material science. This process yields polymers with controlled architecture and material properties, useful in diverse applications like architectural coatings (Kobayashi, Uyama, & Kimura, 2001).

3. Glycosyltransferase Enzyme Activity

Glycosyltransferases, enzymes that catalyze the transfer of sugar moieties, are crucial in studying alpha-1,4-tetraglucose structures. For example, beta 1,4-galactosyltransferase modifies the glucose in the presence of specific proteins, altering the glycosidic linkage formation (Ramakrishnan & Qasba, 2003).

4. Biochemical Analysis and Biomarkers

Alpha-1,4-tetraglucose structures are used in biochemical analysis and as biomarkers. A notable example is the use of glucose tetrasaccharides in diagnosing Pompe disease, showcasing the diagnostic application of such structures (An et al., 2000).

5. Industrial Enzyme Applications

Alpha-glucosidase from Aspergillus niger, an enzyme that acts on alpha-1,4 linkages, is used in industrial processes to produce specific sugar structures. This enzyme's activity on oligosaccharides with alpha-1,4-tetraglucose configurations is significant for various biotechnological applications (Shimba et al., 2009).

properties

IUPAC Name

(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O21/c25-1-6(30)11(32)19(7(31)2-26)43-23-17(38)14(35)21(9(4-28)41-23)45-24-18(39)15(36)20(10(5-29)42-24)44-22-16(37)13(34)12(33)8(3-27)40-22/h1,6-24,26-39H,2-5H2/t6-,7+,8+,9+,10+,11+,12+,13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQJCPNSAVWAFU-KVXMBEGHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O21
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50865722
Record name Maltotetraose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50865722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-1,4-Tetraglucose

CAS RN

34612-38-9
Record name Maltotetraose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34612-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maltotetraose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034612389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maltotetraose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02237
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Maltotetraose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50865722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MALTOTETRAOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BO88JLT87R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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